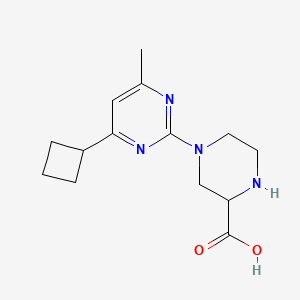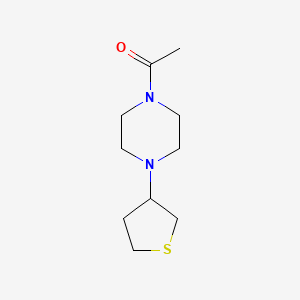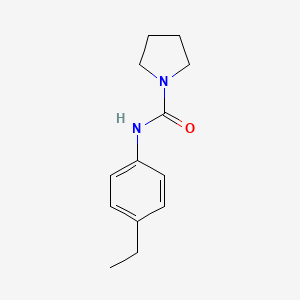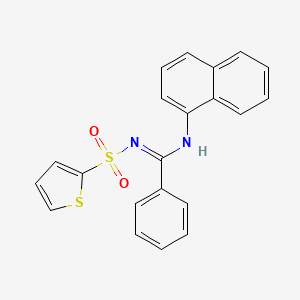
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid, also known as CPP-115, is a synthetic compound that belongs to the piperazine family. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in the regulation of neuronal excitability and is involved in various physiological and pathological processes. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels, which can have therapeutic effects in various neurological and psychiatric disorders.
作用機序
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, which can have several therapeutic effects. GABA is an inhibitory neurotransmitter that reduces neuronal excitability and regulates the balance between excitation and inhibition in the brain. The increase in GABA levels induced by this compound can reduce seizures, anxiety, and other neurological symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of GABA aminotransferase and the resulting increase in GABA levels. GABA is involved in various physiological processes, including the regulation of neuronal excitability, sleep, and pain perception. The increase in GABA levels induced by this compound can have anxiolytic, anticonvulsant, and analgesic effects. This compound has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which can have additional therapeutic effects.
実験室実験の利点と制限
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase inhibition. It is also relatively stable and easy to synthesize, making it suitable for large-scale production. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations can be overcome by using appropriate formulation and dosing strategies.
将来の方向性
There are several future directions for research on 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid, including the evaluation of its safety and efficacy in humans for various neurological and psychiatric disorders. Additional studies are needed to elucidate the mechanisms underlying its therapeutic effects and to identify potential biomarkers for treatment response. The development of new formulations and dosing strategies could also improve its therapeutic potential. Finally, the use of this compound in combination with other drugs or therapies could enhance its efficacy and reduce potential side effects.
合成法
The synthesis of 4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid involves several steps, starting from the reaction of 2,6-dichloropyrimidine with cyclobutylamine to obtain 4-cyclobutyl-6-chloropyrimidine. This compound is then reacted with methylamine to obtain 4-cyclobutyl-6-methylpyrimidine, which is further reacted with piperazine-2-carboxylic acid to obtain this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for large-scale production.
科学的研究の応用
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. This compound has also been studied for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that causes intellectual disability, seizures, and other neurological symptoms. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in humans.
特性
IUPAC Name |
4-(4-cyclobutyl-6-methylpyrimidin-2-yl)piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9-7-11(10-3-2-4-10)17-14(16-9)18-6-5-15-12(8-18)13(19)20/h7,10,12,15H,2-6,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQJFYWUBCBBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCNC(C2)C(=O)O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B5323488.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5323489.png)
![N-(2-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5323496.png)

![2-[2-methoxy-6-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5323512.png)

![5-(3,4-dichlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323525.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[3-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5323533.png)

![N,N-diethyl-2-({4-[(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5323543.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323552.png)
![1'-(1-benzofuran-2-ylmethyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5323562.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(2,4,7-trimethyl-1H-indol-3-yl)acetyl]-3-piperidinol](/img/structure/B5323581.png)
